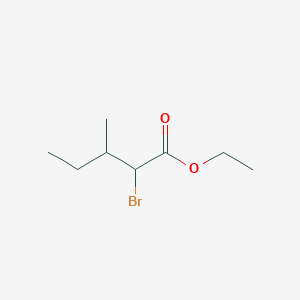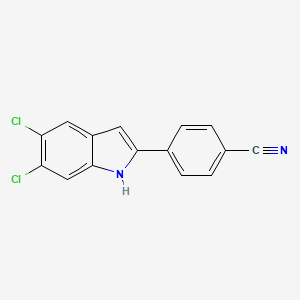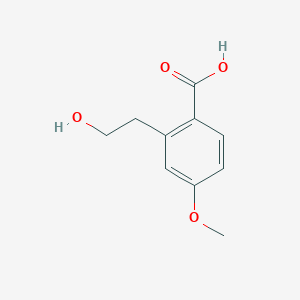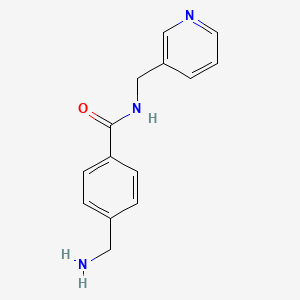
4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a nitrophenyl group and a dihydroisoquinoline core, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the nitrophenyl precursor.
Cyclization: The precursor undergoes cyclization to form the dihydroisoquinoline core.
Common reagents used in these reactions include dimethylformamide, dicyclohexyl carbodiimide, and 4-N,N-dimethylaminopyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
化学反応の分析
Types of Reactions
4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted isoquinolines .
科学的研究の応用
4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The dihydroisoquinoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 4,4-dimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-isoquinoline
- 4,4-dimethyl-5-(4-chlorophenyl)-2,3-dihydro-1H-isoquinoline
- 4,4-dimethyl-5-(4-fluorophenyl)-2,3-dihydro-1H-isoquinoline
Uniqueness
4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying redox reactions and for developing new therapeutic agents .
特性
分子式 |
C17H18N2O2 |
|---|---|
分子量 |
282.34 g/mol |
IUPAC名 |
4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H18N2O2/c1-17(2)11-18-10-13-4-3-5-15(16(13)17)12-6-8-14(9-7-12)19(20)21/h3-9,18H,10-11H2,1-2H3 |
InChIキー |
VWXADARROIGWGV-UHFFFAOYSA-N |
正規SMILES |
CC1(CNCC2=C1C(=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide](/img/structure/B13873491.png)
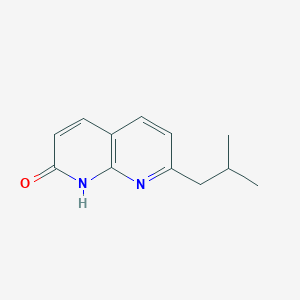
![(3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)methanamine](/img/structure/B13873517.png)
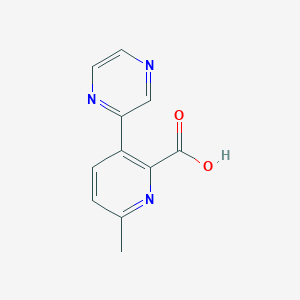
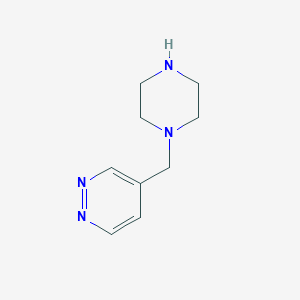
![1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone](/img/structure/B13873533.png)
![3-Ethoxy-3-[4-[(3-methylsulfonylphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13873535.png)
